molecular formula C17H21BrN2O3S B11587336 (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11587336
M. Wt: 413.3 g/mol
InChI Key: MWXJTFBXKKBEDC-LCYFTJDESA-N
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Description

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a brominated aromatic ring, ethoxy groups, and a sulfanylidene-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the bromination of a diethoxybenzene derivative. The brominated intermediate is then subjected to a series of reactions, including condensation with a propyl-substituted imidazolidinone and subsequent introduction of the sulfanylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The brominated aromatic ring and sulfanylidene-imidazolidinone core allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Cresol: A group of aromatic organic compounds with hydroxyl groups, differing in their substitution pattern and functional groups.

Uniqueness

What sets (5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one apart is its unique combination of brominated aromatic ring, ethoxy groups, and sulfanylidene-imidazolidinone core. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H21BrN2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H21BrN2O3S/c1-4-7-20-16(21)13(19-17(20)24)9-11-8-12(18)15(23-6-3)10-14(11)22-5-2/h8-10H,4-7H2,1-3H3,(H,19,24)/b13-9-

InChI Key

MWXJTFBXKKBEDC-LCYFTJDESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OCC)OCC)Br)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2OCC)OCC)Br)NC1=S

Origin of Product

United States

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